Dehydro abietic acid-[d2]
Description
Contextual Significance within Diterpenoid and Resin Acid Chemistry Research
Dehydroabietic acid belongs to the abietane-type diterpenoid resin acids. wikipedia.org Diterpenoids are a large and diverse class of naturally occurring organic compounds derived from four isoprene (B109036) units. Resin acids, including dehydroabietic acid, are major constituents of pine resin and play a crucial role in the defense mechanisms of coniferous trees. researchgate.net
The study of dehydroabietic acid and its derivatives is significant for several reasons:
Natural Product Chemistry: It serves as a model compound for understanding the biosynthesis and chemical transformations of diterpenoids. researchgate.net
Industrial Applications: As a major component of rosin (B192284), it finds use in the manufacturing of adhesives, varnishes, and paper. wikipedia.org
Medicinal Chemistry: Dehydroabietic acid exhibits a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties, making it a lead compound in drug discovery. nih.govnih.govmedchemexpress.com
Overview of Dehydroabietic Acid in Scientific Inquiry
Scientific research on dehydroabietic acid is extensive and multifaceted. It is recognized for its various biological activities, which have been the subject of numerous studies. nih.govnih.gov These activities include:
Anti-inflammatory effects. wikipedia.orgnih.gov
Antibacterial and antifungal properties. medchemexpress.commdpi.com
Anticancer potential. nih.govmdpi.com
Antiviral and antiulcer activities. nih.govnih.gov
Furthermore, dehydroabietic acid is utilized as a biomarker for exposure to colophony (rosin) and in environmental monitoring to trace pollution from pulp and paper mill effluents. thegoodscentscompany.com
Role of Isotopic Labeling, Specifically Deuteration, in Advanced Chemical Biology and Environmental Studies
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. wikipedia.org This allows researchers to track the molecule through chemical reactions, metabolic pathways, or environmental systems. wikipedia.orgcreative-proteomics.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. fiveable.me
Deuteration offers several advantages in scientific research:
Mechanistic Elucidation: It helps in understanding reaction mechanisms by tracing the path of deuterium atoms. wikipedia.orgresearchgate.net
Enhanced Detection: Deuterium-labeled compounds can be easily detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comnih.gov
Improved Pharmacokinetics: In drug discovery, deuteration can alter metabolic pathways and improve the stability and pharmacokinetic properties of a drug. nih.gov
Internal Standards: Deuterated compounds are widely used as internal standards in analytical chemistry for accurate quantification. chemrxiv.org
The deuterated form, Dehydroabietic acid-[d2], is a valuable tool for specific research applications. For instance, Dehydroabietic acid-6,6-d2 has been used as an internal standard in the development of sensitive analytical methods, such as high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS), for the determination of resin acids in environmental and biological samples. diva-portal.orgpsu.edu
The use of Dehydroabietic acid-[d2] allows for:
Precise Quantification: As an internal standard, it corrects for sample loss during preparation and analysis, leading to more accurate measurements of dehydroabietic acid concentrations. psu.edu
Metabolic and Environmental Fate Studies: The deuterium label enables researchers to trace the transformation and degradation of dehydroabietic acid in biological systems and the environment. For example, deuterated dehydroabietic acid has been used to study its anaerobic transformation in sediments. researchgate.net
Mechanistic Studies: By observing the fate of the deuterium atoms, scientists can gain insights into the specific chemical and biological reactions that dehydroabietic acid undergoes. researchgate.net
Data Tables
Table 1: Properties of Dehydroabietic Acid
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₂ | wikipedia.org |
| Molar Mass | 300.44 g·mol⁻¹ | wikipedia.org |
| Appearance | White to off-white solid | wikipedia.org |
| Melting Point | 150–153 °C (302–307 °F; 423–426 K) | wikipedia.org |
| Boiling Point | 390 °C (734 °F; 663 K) | wikipedia.org |
| Solubility in water | Practically insoluble | wikipedia.org |
Table 2: Analytical Methods for Dehydroabietic Acid
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Determination of dehydroabietic acid in various samples, including herbal extracts and commercial products. | diva-portal.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of resin acid methyl ester derivatives. | europeanjournalofsciences.co.uk |
| In-tube Solid-Phase Microextraction (SPME) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive determination of abietic acid and dehydroabietic acid in food samples. | nih.gov |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Direct estimation of dehydroabietic acid in gum rosin and disproportionated rosins. | europeanjournalofsciences.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-10,10-dideuterio-1,4a-dimethyl-7-propan-2-yl-3,4,9,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1/i9D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-FVXHMTTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2=C(C=CC(=C2)C(C)C)[C@@]3([C@@H]1[C@](CCC3)(C)C(=O)O)C)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modification of Dehydroabietic Acid Analogues
Total Synthesis Approaches for Dehydroabietic Acid
Dehydroabietic acid, a tricyclic diterpenoid resin acid, has garnered significant attention from the scientific community due to its diverse biological activities. nih.gov While it can be isolated from natural sources like rosin (B192284), the content is often low, necessitating costly and environmentally challenging purification methods. nih.gov Consequently, total synthesis presents a viable alternative for obtaining this valuable compound. nih.gov
The first total synthesis of dehydroabietic acid was reported in 1956, commencing from 2-isopropylnaphthalene (B46572) as the starting material. nih.gov A critical step in this synthetic pathway was the alkylation of a phenanthrone intermediate with ethyl bromoacetate (B1195939) to establish the C-4 center. nih.gov The resulting keto ester underwent a series of transformations, including the formation of a thioketal, ester hydrolysis, and diazotization to yield the corresponding methyl ester, which was then converted to dehydroabietic acid. nih.gov
Targeted Synthesis of Dehydroabietic Acid-[d2]
The synthesis of isotopically labeled analogues of dehydroabietic acid, such as Dehydroabietic Acid-[d2], is crucial for various research applications, including metabolic studies.
Multi-step Reaction Sequences for Site-Specific Deuteration
Site-specific deuteration of dehydroabietic acid has been achieved through a multi-step reaction sequence. lookchem.com One approach involves the enol exchange of the C-6 hydrogens of methyl 7-oxodehydroabietate using deuterium (B1214612) oxide. lookchem.com This method allows for the specific introduction of deuterium atoms at a defined position in the molecule. The process begins with the oxidation of methyl dehydroabietate to methyl 7-oxodehydroabietate. lookchem.com Subsequently, the deuterium exchange of the C-6 protons is carried out by refluxing the 7-oxo intermediate in a mixture of benzene (B151609) and D₂O with an acid catalyst. lookchem.com The deuterated ketone can then be reduced to the corresponding alcohol and further transformed to obtain the desired 6,6-d₂-Dehydroabietic Acid. lookchem.com
Another technique for deuteration involves treating methyl dehydroabietate with deuterium oxide and acetyl chloride. lookchem.com However, this method can result in a complex isotopic composition, yielding a mixture of d₄, d₃, d₂, d₁, and d₀ species, which can complicate the interpretation of experimental results. lookchem.com
Isotopic Purity Assessment in Deuterated Analogues
The assessment of isotopic purity is a critical step in the synthesis of deuterated analogues to ensure the desired level of deuterium incorporation. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI)-HRMS, is a powerful technique for this purpose. researchgate.netnih.gov This method allows for the rapid and sensitive determination of the relative abundance of different isotopologues (D₀-Dₙ) in a sample, thereby providing a quantitative measure of isotopic purity. researchgate.netnih.gov The low sample consumption and the ability to perform in-situ analysis make ESI-HRMS a cost-effective and efficient tool for monitoring the progress of deuteration reactions and for the final characterization of the labeled product. researchgate.netnih.gov
Derivatization Methodologies for Dehydroabietic Acid and its Deuterated Forms
The structural framework of dehydroabietic acid, featuring a carboxylic acid group, an aromatic ring, and a chiral tricyclic system, provides multiple sites for chemical modification. nih.govresearchgate.net These modifications are aimed at creating novel derivatives with enhanced or new biological activities and for studying their interactions at a molecular level.
Synthesis of Novel Conjugates and Hybrid Compounds
Molecular hybridization is a strategy employed to combine the structural features of dehydroabietic acid with other pharmacologically active moieties to create new hybrid compounds with potentially improved efficacy. mdpi.com A variety of novel conjugates and hybrid compounds of dehydroabietic acid have been synthesized and investigated for their biological potential.
Examples of such hybrid molecules include:
Dehydroabietic acid-chalcone hybrids : These compounds have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. mdpi.comnih.gov
Dehydroabietic acid-pyrimidine hybrids : A series of these derivatives have been designed and synthesized as potential antitumor agents. nih.govrsc.org The synthesis typically involves the reaction of a dehydroabietic acid intermediate with a substituted pyrimidine-2-thiol. nih.govresearchgate.net
Dehydroabietic acid-oxazolidinone hybrids : These hybrids have also been explored for their antitumor activities. mdpi.com
Dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids : These multi-component hybrids have been synthesized and screened for their antiproliferative effects. nih.gov
Quinoxaline derivatives of dehydroabietic acid : These have been synthesized and evaluated as potential antitumor agents. researchgate.net
The general synthetic approach for these hybrids often involves a multi-step process where dehydroabietic acid is first converted to a suitable intermediate that can then be coupled with the desired heterocyclic or other molecular fragments. nih.govresearchgate.netresearchgate.net
Structural Modifications for Exploring Molecular Interactions
Structural modifications of the dehydroabietic acid skeleton are performed to investigate structure-activity relationships and to understand the molecular interactions with biological targets. nih.govmdpi.com These modifications can be targeted at different parts of the molecule, including the C-18 carboxyl group and the aromatic C-ring.
Table 1: Examples of Structural Modifications of Dehydroabietic Acid
| Modification Site | Type of Modification | Resulting Functional Group/Derivative | Reference |
| C-18 | Esterification | Methyl ester | uv.esuv.es |
| C-18 | Reduction | Alcohol (Dehydroabietinol) | uv.esuv.es |
| C-18 | Reduction | Aldehyde | mdpi.com |
| C-18 | Amidation | Amides | mdpi.com |
| C-7 (on B-ring) | Oxidation | Ketone | uv.es |
| C-ring | Introduction of various substituents | 1,2,3-triazole moiety at C-14 | nih.gov |
| C-ring | Introduction of various substituents | 12-thiazole moiety | nih.gov |
These modifications allow for a systematic exploration of how changes in steric bulk, electronics, and hydrogen-bonding potential at different positions of the dehydroabietic acid scaffold influence its biological activity. nih.govmdpi.com
Formation of Lactone and Amide Derivatives in Research Contexts
The synthesis of lactone and amide derivatives from dehydroabietic acid analogues is a significant area of research, aimed at creating novel compounds with diverse biological activities. The structural modifications primarily target the C-18 carboxylic acid group, which serves as a versatile handle for derivatization. Methodologies for these transformations typically involve well-established organic chemistry reactions adapted to the sterically hindered and complex tricyclic diterpenoid scaffold.
It is important to note that the following discussion pertains to dehydroabietic acid. A review of available scientific literature did not yield specific research on the synthesis of lactone and amide derivatives from its deuterated analogue, Dehydroabietic acid-[d2].
Amide Derivative Synthesis
The formation of amides from dehydroabietic acid is a common strategy to expand its chemical diversity. The primary method involves the activation of the C-18 carboxylic acid, followed by coupling with a primary or secondary amine. This approach allows for the introduction of a wide array of functional groups, leading to compounds with potential applications in medicine and agriculture. figshare.comnih.gov
A prevalent synthetic route begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or by using coupling agents. In one detailed study, dehydroabietic acid was first acylated to yield an intermediate, which was then dissolved in dichloromethane. tandfonline.com The subsequent addition of triethylamine (B128534) and various amine compounds under controlled, cooled conditions afforded a series of eighteen novel dehydroabietic acid derivatives containing amide groups. tandfonline.com This "reactive splicing method" has been effectively used to introduce piperidine (B6355638) and piperazine (B1678402) functional groups into the dehydroabietic acid structure. tandfonline.com
The research findings indicate that these synthetic amide derivatives exhibit notable biological properties. For instance, several compounds from the aforementioned series displayed significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac). figshare.comtandfonline.com
| Compound ID | Amine Reagent | Biological Activity Highlight | Reference |
| P1 | N-phenylpiperazine | EC50 of 52.8 mg/L against Xoc | figshare.comtandfonline.com |
| P3 | N-(3-pyridyl)piperazine | EC50 of 51.4 mg/L against Xoc | figshare.comtandfonline.com |
| P9 | N-(4-chlorophenyl)piperazine | 69.6% inhibition of Xac at 100 mg/L | figshare.comtandfonline.com |
EC50: Half-maximal effective concentration; Xoc: Xanthomonas oryzae pv. oryzicola; Xac: Xanthomonas axonopodis pv. citri.
Other research has focused on synthesizing different classes of amides. For example, chiral dipeptide derivatives have been synthesized by modifying the C-18 carboxyl group, with some compounds showing inhibitory effects on cancer cell lines. nih.gov Similarly, amides incorporating thiadiazole fragments have been developed and shown to possess remarkable insecticidal activities. nih.gov These studies underscore the versatility of the amidation reaction in generating structurally diverse and biologically active molecules from the dehydroabietic acid scaffold. researchgate.netresearchgate.net
Lactone Derivative Synthesis
The synthesis of lactone derivatives from dehydroabietic acid is a more complex process than amidation. Lactones are cyclic esters formed through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org Since dehydroabietic acid itself does not possess a hydroxyl group in a suitable position for spontaneous cyclization with the C-18 carboxylic acid, its conversion to a lactone requires prior chemical modification to introduce a hydroxyl (-OH) group onto the molecular framework.
The general synthetic strategy involves two key steps:
Hydroxylation: A hydroxyl group must be introduced at a sterically accessible and chemically favorable position on the dehydroabietic acid skeleton. The position of this new group will determine the size of the resulting lactone ring (e.g., γ-lactone, δ-lactone).
Lactonization: The resulting hydroxy-dehydroabietic acid intermediate is then induced to cyclize, forming the intramolecular ester linkage. This step can often occur spontaneously or be promoted by acid catalysts. tutorchase.com
Research has demonstrated routes to key intermediates required for this process. For instance, methods have been developed for the synthesis of 15-hydroxydehydroabietic acid derivatives. researchgate.net The creation of such a hydroxylated intermediate is the critical prerequisite for forming a lactone involving the C-18 carboxyl group. While the primary focus of that particular study was on other bioactive terpenes, the synthesis of the hydroxy acid intermediate lays the essential groundwork for subsequent lactonization.
While direct, high-yield synthesis of lactones from isolated dehydroabietic acid is not extensively detailed, related lactone structures have been identified. For example, a "dihydroabietic lactone" has been isolated as a product from the disproportionation of tall oil rosin using trifluoroacetic acid, a process that also yields dehydroabietic acid. tandfonline.comresearchgate.net This indicates that under certain acidic and rearrangement-promoting conditions, the abietane (B96969) skeleton can undergo transformations to yield lactone structures.
| Step | Transformation | Reactant | Product | Purpose | Reference |
| 1 | Hydroxylation | Dehydroabietic acid | Hydroxy-dehydroabietic acid | Introduce a hydroxyl group for cyclization | researchgate.net |
| 2 | Lactonization (Cyclization) | Hydroxy-dehydroabietic acid | Dehydroabietic acid lactone derivative | Form the cyclic ester (lactone) ring | wikipedia.orgtutorchase.com |
This conceptual pathway highlights the necessary modifications to the dehydroabietic acid structure to achieve the formation of lactone derivatives, a field that presents further opportunities for synthetic exploration.
Advanced Analytical Methodologies and Isotopic Applications for Dehydroabietic Acid D2
Application of Dehydroabietic Acid-[d2] as an Internal Standard in Quantitative Analysis
Stable isotope-labeled compounds, such as Dehydroabietic acid-[d2], are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. Due to their chemical and physical similarities to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise quantification.
In HPLC-MS analysis, Dehydroabietic acid-[d2] serves as an ideal internal standard for the quantification of dehydroabietic acid in various matrices. When added to a sample at a known concentration, it co-elutes with the unlabeled dehydroabietic acid. By monitoring the specific mass-to-charge (m/z) ratios of both the analyte and the internal standard, any variations during the analytical process that affect the analyte will similarly affect the deuterated standard. This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which is then used to determine the concentration of the analyte from a calibration curve.
A typical HPLC-MS method for the analysis of dehydroabietic acid would involve separation on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. cabidigitallibrary.orgnih.govscribd.comnih.govspkx.net.cn Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, monitoring for the deprotonated molecules [M-H]⁻. For dehydroabietic acid, this would be m/z 299, and for Dehydroabietic acid-[d2], it would be m/z 301. scribd.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions for both the analyte and the internal standard. cabidigitallibrary.org
Table 1: Representative HPLC-MS Parameters for Dehydroabietic Acid Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and water with 0.1% acetic acid nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative nih.govscribd.com |
| Monitored Ions | Dehydroabietic acid: m/z 299 scribd.com |
| Dehydroabietic acid-[d2]: m/z 301 |
For GC-MS analysis, resin acids like dehydroabietic acid typically require derivatization to increase their volatility and thermal stability. europeanjournalofsciences.co.uksci-hub.se A common derivatization procedure is the conversion of the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester. sci-hub.se Dehydroabietic acid-[d2] is also derivatized alongside the native analyte.
The GC-MS method would involve injecting the derivatized sample onto a capillary column (e.g., HP-5-MS) for separation. sci-hub.se The mass spectrometer is operated in electron ionization (EI) mode, and quantification is achieved by selected ion monitoring (SIM) of characteristic ions for both the derivatized analyte and the deuterated internal standard. The use of a deuterated internal standard is crucial to correct for any variability in the derivatization reaction and potential matrix effects.
Table 2: Representative GC-MS Parameters for Dehydroabietic Acid Analysis
| Parameter | Value |
| Chromatography | |
| Column | HP-5-MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) sci-hub.se |
| Carrier Gas | Helium sci-hub.se |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV europeanjournalofsciences.co.uksci-hub.se |
| Derivatization | Trimethylsilylation (TMS) |
Elucidation of Fragmentation Pathways Using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for elucidating the fragmentation mechanisms of molecules in mass spectrometry. By observing the mass shifts of fragment ions in the mass spectrum of the deuterated compound compared to the unlabeled compound, the atoms involved in specific fragmentation pathways can be identified.
In EIMS, the fragmentation of dehydroabietic acid is initiated by the removal of an electron to form a molecular ion (M⁺•). The subsequent fragmentation can be complex. A study on the EIMS fragmentation of TMS derivatives of 7α/β-hydroxy-dehydroabietic acids utilized deuterium labeling to deduce the fragmentation pathways. acs.org This approach can be applied to understand the fragmentation of Dehydroabietic acid-[d2] itself. For instance, the loss of a methyl group is a common fragmentation pathway for diterpenoids. By labeling specific methyl groups with deuterium, it is possible to determine which methyl group is lost. The mass spectrum of the TMS derivative of dehydroabietic acid shows a base peak at m/z 239. nist.gov
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific precursor ion and inducing its fragmentation. By comparing the MS/MS spectra of dehydroabietic acid and Dehydroabietic acid-[d2], the location of the deuterium atoms can be confirmed, and the fragmentation pathways can be further elucidated. For example, if a fragment ion in the MS/MS spectrum of Dehydroabietic acid-[d2] shows a mass shift of 2 Da compared to the corresponding fragment in the spectrum of the unlabeled compound, it indicates that the deuterium atoms are retained in that fragment. Conversely, if the fragment ion has the same mass, it implies that the deuterium atoms were lost in the neutral fragment. A study investigating the fragmentation of TMS derivatives of hydroxy-dehydroabietic acids successfully used deuterium labeling in combination with low-energy collision-induced dissociation (CID) GC-MS/MS to understand the fragmentation mechanisms. acs.org
Table 3: Key Mass Fragments of Dehydroabietic Acid (TMS Derivative) in EIMS
| m/z | Proposed Fragment |
| 372 | [M]⁺• |
| 357 | [M - CH₃]⁺ |
| 239 | [M - C₈H₁₃O₂Si]⁺ |
Data based on the mass spectrum of the non-deuterated TMS derivative. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Deuterium has a nuclear spin of 1, and its resonance frequency is different from that of protons (¹H). In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H spectrum. This can be a valuable tool for signal assignment in complex spectra. For example, if a specific proton signal in the ¹H NMR spectrum of dehydroabietic acid disappears in the spectrum of Dehydroabietic acid-[d2], it confirms the position of deuterium labeling.
In ¹³C NMR spectroscopy, the carbon atom attached to a deuterium atom will experience a C-D coupling, which can lead to a splitting of the carbon signal into a multiplet (typically a triplet for a CD group). Additionally, the chemical shift of the deuterated carbon and adjacent carbons can be slightly altered due to isotopic effects.
Dynamic NMR (DNMR) spectroscopy can be used to study the rates of chemical exchange processes. fu-berlin.demdpi.com Deuterium labeling can be employed in DNMR studies to investigate kinetic isotope effects, where the rate of a reaction is altered by isotopic substitution. While no specific dynamic NMR studies on Dehydroabietic acid-[d2] have been reported, this technique could potentially be used to study conformational changes or other dynamic processes in the molecule.
Table 4: Representative ¹H NMR Chemical Shifts for Dehydroabietic Acid
| Proton | Chemical Shift (ppm) |
| Aromatic H | 6.8 - 7.2 |
| Isopropyl CH | ~2.9 |
| Isopropyl CH₃ | ~1.2 |
| Methyl C10 | ~1.3 |
| Methyl C4 | ~1.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. europeanjournalofsciences.co.ukbmrb.ionih.govccspublishing.org.cnresearchgate.net
Table 5: Representative ¹³C NMR Chemical Shifts for Dehydroabietic Acid
| Carbon | Chemical Shift (ppm) |
| Carboxyl C | ~185 |
| Aromatic C | 124 - 147 |
| Quaternary C4 | ~47 |
| Quaternary C10 | ~37 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. ccspublishing.org.cnchemicalbook.com
Benefits of Deuteration for Spectral Simplification and Signal Resolution
The primary advantage of deuterating Dehydroabietic acid lies in the simplification of its proton (¹H) NMR spectra. The ¹H NMR spectrum of the parent compound, Dehydroabietic acid, can be complex due to the presence of numerous protons that are closely spaced in chemical shifts and exhibit intricate spin-spin coupling patterns. This spectral overlap can make unambiguous signal assignment and the extraction of precise structural information, such as coupling constants, challenging.
Deuterium has a nuclear spin of 1, in contrast to the spin of 1/2 for protons. Consequently, deuterium resonates at a significantly different frequency in an NMR experiment and is therefore not observed in a standard ¹H NMR spectrum. By selectively replacing specific protons with deuterium atoms, the corresponding signals in the ¹H NMR spectrum are effectively eliminated. This leads to a marked reduction in spectral complexity, allowing for the clearer resolution of the remaining proton signals.
For instance, the synthesis of 6,6-d2-Dehydroabietic acid has been reported, demonstrating the feasibility of introducing deuterium at specific positions within the molecule. While the study focused on the synthetic methodology, the resulting deuterated compound would be expected to exhibit a simplified ¹H NMR spectrum around the C6 position.
Expected Changes in the ¹H NMR Spectrum of Dehydroabietic Acid upon Deuteration at the C6 Position:
| Spectral Parameter | Dehydroabietic Acid (¹H) | Dehydroabietic Acid-[6,6-d2] (Expected) | Benefit of Deuteration |
| Signal from C6 Protons | Present, potentially overlapping with other signals | Absent | Reduces signal overlap and spectral crowding. |
| Coupling to Adjacent Protons | C6 protons would show coupling to neighboring protons (e.g., at C5 and C7). | Coupling from C6 protons is eliminated. | Simplifies the splitting patterns of adjacent proton signals, facilitating their analysis. |
| Overall Spectral Complexity | Higher, with more peaks and potential for second-order effects. | Lower, with fewer peaks and simplified multiplets. | Improves signal resolution and allows for more accurate determination of chemical shifts and coupling constants of the remaining protons. |
This spectral simplification is invaluable for the precise determination of nuclear Overhauser effects (NOEs), which provide information about the spatial proximity of protons and are crucial for conformational analysis.
Application in Elucidating Molecular Conformations and Interactions
The three-dimensional conformation of Dehydroabietic acid is fundamental to its biological activity and chemical reactivity. While techniques like X-ray crystallography can provide detailed structural information in the solid state, NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which is often more relevant to biological systems.
The application of Dehydroabietic acid-[d2] can significantly enhance the accuracy and detail of conformational studies using NMR. By selectively deuterating parts of the molecule, the remaining proton-proton distances can be more accurately measured through NOE experiments due to the reduction in spin diffusion. This allows for a more precise definition of the molecule's geometry in solution.
Furthermore, isotopic labeling is a key strategy for investigating intermolecular interactions. By using Dehydroabietic acid-[d2] in binding studies with biological macromolecules, such as proteins or enzymes, it is possible to use advanced NMR techniques like saturation transfer difference (STD) NMR and isotope-edited NMR to identify the specific parts of the Dehydroabietic acid molecule that are involved in the binding interaction.
Potential Applications of Dehydroabietic Acid-[d2] in Studying Molecular Interactions:
| Type of Interaction | Analytical Technique | Information Gained from Deuteration |
| Protein-Ligand Binding | Isotope-Edited NMR | By selectively observing the signals of the deuterated ligand or the non-deuterated protein, one can filter out signals from the other component, simplifying the analysis of the bound state. |
| Membrane Interaction | Solid-State NMR | Deuterium NMR of specifically labeled Dehydroabietic acid-[d2] can provide information on the orientation and dynamics of the molecule within a lipid bilayer. |
| Enzyme Catalysis | Kinetic Isotope Effect Studies | While not a direct conformational application, comparing the reaction rates of the deuterated and non-deuterated compound can provide insights into the reaction mechanism at the atomic level. |
Biotransformation and Environmental Dynamics of Dehydroabietic Acid and Deuterated Tracers
Microbial and Abiotic Degradation Pathways of Dehydroabietic Acid
Dehydroabietic acid (DHA), a prominent resin acid found in coniferous trees, undergoes various microbial and abiotic transformations in the environment. Its degradation is a key process in the natural cycling of resin acids, which can be toxic to aquatic life. Numerous microorganisms, including bacteria and fungi, have been identified as capable of degrading DHA. researchgate.netnih.gov The degradation pathways often involve oxidative transformations, leading to a variety of hydroxylated and carboxylated products. mdpi.comnih.gov
Under aerobic conditions, bacteria such as those from the genera Pseudomonas, Arthrobacter, and Flavobacterium have been shown to metabolize DHA. asm.orgrsc.org A common initial step in the bacterial degradation of DHA is the hydroxylation of the molecule, often followed by the cleavage of its aromatic ring. nih.gov For instance, Pseudomonas abietaniphila BKME-9 utilizes a dioxygenolytic pathway that funnels DHA and other abietanes into 7-oxodehydroabietic acid. researchgate.net Fungi, such as Trametes versicolor and Phlebiopsis gigantea, also play a significant role in the biotransformation of DHA, producing a range of hydroxylated derivatives. mdpi.comnih.gov These fungal pathways often involve stereoselective hydroxylation at various positions on the DHA molecule, leading to di- and trihydroxylated compounds. mdpi.com
Abiotic degradation of DHA can also occur, particularly through photo-oxidation. However, microbial degradation is generally considered the primary pathway for its removal from the environment. The stability of some resin acids, including abietic acid, can be influenced by abiotic factors like air, heat, and acidity, leading to oxidation or isomerization. asm.org
Identification of Biotransformation Products using Deuterated Dehydroabietic Acid
The use of isotopically labeled compounds, such as dehydroabietic acid-[d2], is a powerful tool for unequivocally identifying biotransformation products in complex environmental matrices. By introducing a known amount of the deuterated tracer, researchers can distinguish the metabolites of the target compound from the background of naturally occurring organic matter. This technique is particularly valuable in studies of environmental samples where numerous related compounds may be present.
While many studies have identified biotransformation products of unlabeled DHA, the use of deuterated DHA allows for more precise tracking of the metabolic fate of the parent compound. The mass difference introduced by the deuterium (B1214612) atoms allows for the clear identification of metabolites using mass spectrometry-based techniques.
Fungal biotransformation of dehydroabietic acid has been shown to yield a variety of hydroxylated products. The following table summarizes some of the key metabolites identified in studies with the fungi Trametes versicolor and Phlebiopsis gigantea. nih.gov Although these studies did not specifically use dehydroabietic acid-[d2], the identified products represent the types of metabolites that could be traced using a deuterated analog.
| Fungi Species | Biotransformation Products of Dehydroabietic Acid |
| Phlebiopsis gigantea | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA (tentative) |
| Trametes versicolor | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA |
Anaerobic Sediment Studies Utilizing Deuterium-Labeled Compounds
Under anoxic conditions, such as those found in sediments, the degradation of dehydroabietic acid proceeds through different pathways than in aerobic environments. Studies utilizing deuterated dehydroabietic acid have been instrumental in elucidating these anaerobic transformation routes. researchgate.net
In one such study, deuterated dehydroabietic acid was incubated with anaerobic sediments. Over a 264-day period, two main transformation products were identified: dehydroabietin and tetrahydroretene, with the latter being the major product. researchgate.net These findings suggest that decarboxylation and aromatization are key processes in the anaerobic transformation of DHA. The formation of these products had been previously observed in lake sediments, indicating that this is a significant pathway for the anaerobic fate of resin acids in the environment. researchgate.net
The use of a parallel autoclaved control sample in this study confirmed that the observed transformations were microbially mediated. researchgate.net The persistence of some transformation products, such as retene, under anaerobic conditions has also been noted. nih.gov
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
The environmental fate and transport of dehydroabietic acid are governed by a combination of its physicochemical properties and environmental conditions. cdc.gov As a relatively hydrophobic compound, DHA has a tendency to partition from the water column to sediments and organic matter. boprc.govt.nz Its transport in aquatic systems is therefore closely linked to the movement of suspended particles.
In terrestrial systems, the mobility of DHA is generally low due to its strong adsorption to soil organic matter. However, it can be transported through leaching, particularly in sandy soils with low organic content. The degradation of DHA in both aquatic and terrestrial environments is primarily driven by microbial activity, as discussed in the previous section.
The following table summarizes the consumption of various resin acids, including dehydroabietic acid, by bacterial strains isolated from a kraft mill effluent. This demonstrates the variable biodegradability of different resin acid structures. asm.org
| Resin Acid | % Consumption (after 7 days) |
| Abietic acid | ≥ 87 |
| Dehydroabietic acid | 71 - >95 |
| 7-oxo-DHA | ≥ 87 |
| Isopimaric acid | Abiotic degradation observed |
| Sandaracopimaric acid | < 25 |
| Pimaric acid | < 25 |
Tracing Degradation Products as Environmental Biomarkers
Dehydroabietic acid and its degradation products can serve as valuable environmental biomarkers for assessing contamination from sources such as pulp and paper mill effluents. boprc.govt.nz The presence and concentration of these compounds in environmental samples like water, sediment, and biota can provide insights into the extent and historical input of these contaminants. Dehydroabietic acid has also been investigated as a biomarker for occupational exposure to colophony (rosin) fume. nih.gov
The use of deuterated tracers like dehydroabietic acid-[d2] can enhance the accuracy of biomarker studies by enabling precise quantification of the target compounds and their transformation products through isotope dilution mass spectrometry. This approach can help to differentiate between recent inputs of the contaminant and historical contamination that has undergone significant degradation.
Role in Geochemical Cycles and Historical Archives
Due to its persistence in anoxic sediments, dehydroabietic acid is considered a significant chemical fossil and biological marker in geochemistry. boprc.govt.nz Its presence in sediment cores can be used to reconstruct the historical development of organic deposits and to trace past inputs of terrestrial organic matter into aquatic environments. Simoneit (1986) described DHA as "the major polycyclic diterpenoidal compound present in the geosphere". boprc.govt.nz
The analysis of DHA and its diagenetic products in dated sediment cores can provide a historical record of industrial activities, such as pulp and paper manufacturing, in a given watershed. The stable chemical structure of DHA allows it to be preserved in the geological record over long timescales. The study of biogeochemical cycles in sediments is crucial for understanding the long-term fate of such persistent organic pollutants. waddenacademie.nl The use of deuterated tracers in laboratory and field studies can help to elucidate the rates and pathways of these long-term geochemical transformations.
Molecular Mechanisms and Cellular Pathway Modulation by Dehydroabietic Acid
Investigation of Cellular and Subcellular Interactions
Research utilizing electron paramagnetic resonance spectroscopy on human erythrocyte membranes has revealed that dehydroabietic acid significantly alters the physical state of both the lipid bilayer and cytoskeletal proteins in a concentration-dependent manner. nih.gov It has been observed that DAA increases the 'fluidity' of the lipid bilayer. However, this effect is proposed to be a secondary consequence of primary changes in the membrane's cytoskeletal proteins, as the compound had no effect on isolated lipids. nih.gov This primary interaction with cytoskeletal components, such as spectrin, is considered to be critically associated with the compound's biological activity. nih.gov
Further studies on human erythrocytes indicate that DAA interacts with the membrane in a manner typical of amphiphilic compounds. nih.gov At sublytic concentrations, it intercalates into the lipid bilayer, which affects the bilayer's dynamics. This alteration in the membrane structure leads to changes in permeability and the function of ion-transporting membrane proteins, increasing potassium efflux and passive influx while decreasing active potassium influx. nih.gov
Table 1: Effects of Dehydroabietic Acid on Erythrocyte Membranes
| Parameter | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Lipid Bilayer Motion & Order | Significantly altered | Concentration-dependent | nih.gov |
| Cytoskeletal Protein State | Significantly altered | Concentration-dependent | nih.gov |
| Membrane Permeability | Altered | Sublytic concentrations | nih.gov |
| Potassium (K+) Efflux | Increased | Sublytic concentrations | nih.gov |
| Passive K+ Influx | Increased | Sublytic concentrations | nih.gov |
Dehydroabietic acid has been identified as an opener of voltage-gated potassium (KV) channels. nih.gov Its mechanism of action involves an electrostatic effect on the channel's positively charged voltage sensor. The hydrophobic part of the DAA molecule anchors it in a pocket between the channel and the lipid membrane, positioning the negatively charged carboxyl group to influence the voltage sensor, which leads to the channel opening. nih.govgoogle.com This interaction occurs extracellularly, meaning the compound can act without needing to enter the cell. google.comgoogle.com
The effectiveness of this interaction is dependent on the molecular structure of DAA and its derivatives. Studies have shown that extending the length of the "stalk" connecting the carboxyl group to the main hydrophobic structure can increase the channel-opening effect, up to a critical length. nih.gov This modulation of KV channels, which are crucial for cellular excitability, suggests a potential role in conditions like cardiac arrhythmia and epilepsy. google.comgoogle.com
Table 2: Interaction of Dehydroabietic Acid with Voltage-Gated Potassium (KV) Channels
| Target | Mechanism of Action | Key Structural Feature | Consequence | Reference |
|---|---|---|---|---|
| Voltage-gated KV channels | Anchors near the voltage sensor (S4) and exerts an electrostatic effect. | Negatively charged carboxyl group. | Facilitates outward movement of the voltage sensor, leading to channel opening. | nih.gov |
Modulation of Intracellular Signaling Pathways
Dehydroabietic acid has been shown to induce endothelium-dependent relaxation of blood vessels, specifically the pulmonary artery. nih.gov This vasorelaxant effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway. nih.gov
The mechanism involves DAA stimulating the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates eNOS at its Ser-1177 site, leading to the production of Nitric Oxide (NO). nih.gov NO then stimulates soluble guanylate cyclase (sGC), leading to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) and the subsequent activation of Protein Kinase G (PKG), ultimately causing smooth muscle relaxation. nih.govnih.gov The vasodilatory effect of DAA was significantly diminished by an eNOS inhibitor (L-NAME) and a PI3K inhibitor (LY294002), confirming the central role of this cascade. nih.gov
Table 3: Dehydroabietic Acid's Effect on the Vasodilation Pathway
| Target Molecule/Process | Effect of Dehydroabietic Acid | Downstream Consequence | Reference |
|---|---|---|---|
| Akt Phosphorylation | Increased | Activation of eNOS | nih.gov |
| eNOS Phosphorylation | Increased | Increased NO production | nih.gov |
| Nitric Oxide (NO) Production | Increased | Activation of sGC/cGMP/PKG pathway | nih.gov |
Dehydroabietic acid demonstrates significant anti-inflammatory properties by suppressing key signaling pathways that lead to the activation of the transcription factors AP-1 (Activator protein-1) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govmdpi.com These transcription factors are crucial for the expression of pro-inflammatory genes, including iNOS and TNF-α. nih.gov
In the NF-κB signaling cascade, DAA inhibits the phosphorylation, and thus the activity, of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk). nih.govnih.gov The suppression of these upstream kinases prevents the subsequent phosphorylation of IκB kinase (IKK) and the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to initiate gene transcription. mdpi.com
In the AP-1 signaling pathway, DAA targets and suppresses the activity of transforming growth factor-β-activated kinase 1 (TAK1). nih.govskku.edu TAK1 is a critical kinase that, when activated, phosphorylates MAPKs, leading to the activation of AP-1. nih.gov By blocking TAK1, DAA effectively downregulates this entire cascade. nih.govnih.gov
Table 4: Inhibition of Pro-inflammatory Signaling Kinases by Dehydroabietic Acid
| Signaling Pathway | Target Kinase Inhibited | Upstream Activator (if applicable) | Downstream Effect | Reference |
|---|---|---|---|---|
| NF-κB | Src | Various stimuli | Reduced IKK and IκBα phosphorylation; NF-κB inactivation. | nih.govmdpi.comnih.gov |
| NF-κB | Syk | Various stimuli | Reduced IKK and IκBα phosphorylation; NF-κB inactivation. | nih.govmdpi.comnih.gov |
Derivatives of dehydroabietic acid have been investigated for their effects on the PI3K/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov Certain synthesized derivatives of DAA have been shown to inhibit the PI3K/AKT/mTOR pathway, leading to cytotoxic activity against cancer cells while showing weaker effects on normal cells. nih.gov
Molecular docking studies suggest that these compounds may exert their inhibitory effect through competition with ATP in the kinase domain of PI3K. nih.gov By blocking this pathway, DAA derivatives can interfere with essential cellular processes that are often dysregulated in cancer, thereby inducing apoptosis. nih.govmdpi.com
Mitochondrial Pathway Modulation
Dehydroabietic acid and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of the mitochondrial pathway. This intrinsic pathway of apoptosis is centered on the mitochondria's role in releasing pro-apoptotic factors into the cytoplasm.
One derivative of dehydroabietic acid, compound 30n, has been observed to induce apoptosis in HeLa cells specifically via the mitochondrial pathway. nih.gov Another derivative, QC4, demonstrated the ability to induce damage to organelles, including mitochondria, in gastric cancer cells. This was evidenced by a decrease in mitochondrial membrane potential and a reduction in ATP levels. nih.govnih.gov The disruption of the mitochondrial membrane potential is a critical event in the early stages of apoptosis. This damage ultimately leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic process. In QC4-treated gastric cancer cells, the cleavage of caspase-9 and caspase-3 was observed, confirming the activation of this pathway. nih.gov Caspase-9 is a key initiator caspase in the mitochondrial pathway, and its activation subsequently leads to the activation of executioner caspases like caspase-3.
Influence on Metabolic and Proteomic Profiles in Cellular Systems
Lipidomics and Proteomics Analysis in Cellular Models (e.g., HepG2 cells)
Studies on human hepatoma (HepG2) cells have revealed that dehydroabietic acid significantly alters their proteomic and lipidomic profiles. frontiersin.orgnih.govnih.gov A comprehensive analysis identified a substantial number of differentially expressed proteins and lipids following treatment with dehydroabietic acid. frontiersin.orgnih.gov
In a notable study, proteomics analysis of HepG2 cells treated with dehydroabietic acid resulted in the screening of 260 upregulated and 961 downregulated proteins. frontiersin.orgnih.gov Concurrently, lipidomics analysis identified 30 significantly differential metabolites with both upregulated and downregulated expression. frontiersin.orgnih.gov These findings underscore the broad impact of dehydroabietic acid on cellular protein and lipid landscapes.
Table 1: Summary of Proteomic and Lipidomic Changes in HepG2 Cells Induced by Dehydroabietic Acid
| Analysis Type | Finding | Reference |
|---|---|---|
| Proteomics | 260 proteins upregulated | frontiersin.orgnih.gov |
| 961 proteins downregulated | frontiersin.orgnih.gov | |
| Lipidomics | 30 significantly differential metabolites identified | frontiersin.orgnih.gov |
Role in Ferroptosis, Oxidative Phosphorylation, and Glyceryl Phosphatide Metabolism
Pathway enrichment analyses of the differentially expressed proteins in HepG2 cells have highlighted several key biological pathways influenced by dehydroabietic acid. Among the top five significantly enriched pathways were ferroptosis, oxidative phosphorylation, and protein processing in the endoplasmic reticulum. frontiersin.orgnih.gov
Ferroptosis: Dehydroabietic acid has been shown to play a role in reducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.gov It achieves this by activating the Keap1/Nrf2-ARE signaling pathway. nih.govnih.gov This activation leads to the increased expression of downstream targets such as heme oxygenase-1 (HO-1), glutathione (B108866) (GSH), and glutathione peroxidase 4 (GPX4), which in turn eliminate the accumulation of reactive oxygen species (ROS) and reduce lipid peroxides. nih.gov
Oxidative Phosphorylation: The enrichment of the oxidative phosphorylation pathway suggests that dehydroabietic acid may influence cellular energy metabolism. frontiersin.orgnih.gov This metabolic pathway, occurring in the mitochondria, is the primary means by which cells generate ATP.
Glyceryl Phosphatide Metabolism: The lipidomics analysis revealed that the differentially expressed lipids were predominantly related to the metabolism of glyceryl phosphatide. frontiersin.orgnih.gov A comprehensive multiomics analysis further implicated the role of Acyl-CoA Synthetase Long-Chain Family Member 3 (ACSL3) in cardiolipin (B10847521) metabolism. frontiersin.orgnih.gov
Table 2: Key Metabolic Pathways Modulated by Dehydroabietic Acid in HepG2 Cells
| Pathway | Effect | Key Molecules/Mechanisms | Reference |
|---|---|---|---|
| Ferroptosis | Reduction | Activation of Keap1/Nrf2-ARE signaling pathway, increased expression of HO-1, GSH, GPX4 | nih.govnih.gov |
| Oxidative Phosphorylation | Modulation | Significantly enriched pathway | frontiersin.orgnih.gov |
| Glyceryl Phosphatide Metabolism | Modulation | Differentially expressed lipids mainly related to this pathway, involvement of ACSL3 in cardiolipin metabolism | frontiersin.orgnih.gov |
Mechanisms of Antimicrobial and Anti-biofilm Action
Disruption of Bacterial Membrane Integrity
Dehydroabietic acid exhibits antimicrobial properties through the disruption of bacterial cell membranes. nih.gov This mechanism of action involves a combination of hydrophobic and electrostatic interactions at the membrane-water interface, leading to membrane destabilization and an increase in permeability. nih.gov The structural integrity of the bacterial membrane is compromised, which can lead to the leakage of intracellular components and ultimately, cell death. nih.govabo.fi This direct action on the physical structure of the bacteria is a mode of action that may limit the development of cross-resistance. nih.gov
Inhibition of Biofilm Formation
Dehydroabietic acid has demonstrated efficacy in inhibiting the formation of bacterial biofilms, particularly those of Staphylococcus aureus. nih.govresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.
The anti-biofilm activity of dehydroabietic acid appears to be based on non-bacteriostatic mechanisms. nih.gov It can prevent biofilm formation at concentrations lower than its minimum inhibitory concentration (MIC) for planktonic (free-swimming) bacteria. nih.gov For instance, against S. aureus, dehydroabietic acid had a MIC value of 70 μM but inhibited 50% of biofilm formation (IC50) at 30 μM. nih.gov This suggests that dehydroabietic acid has a more selective action against biofilm formation rather than simply inhibiting bacterial growth. The ability to disrupt biofilms is also evident, with derivatives of dehydroabietic acid showing the capacity to compromise existing biofilms in a short period. nih.govabo.fi
Dehydroabietic Acid in Advanced Research Applications and Discovery
Development as a Molecular Probe for Biological System Studies
The inherent properties of dehydroabietic acid have made it a promising platform for the development of molecular probes. These tools are essential for studying and visualizing biological processes in vitro and in vivo.
One significant application is in the study of bacterial biofilms. (+)-Dehydroabietic acid has demonstrated high efficacy in killing biofilm bacteria with relatively low cytotoxicity to mammalian cells, making it a valuable molecular probe for in vitro biofilm research and a potential positive control in related studies. nih.gov Its selectivity towards biofilm bacteria combined with its ready availability underscores its potential in this area. nih.gov
Furthermore, the dehydroabietic acid skeleton has been ingeniously incorporated into fluorescent probes for the detection of biologically and environmentally important analytes. rsc.orgrsc.org By coupling DHA-based derivatives with fluorophores, researchers have created novel sensors with high sensitivity and selectivity. rsc.orgrsc.orgmdpi.com These probes can detect a variety of ions and molecules, enabling their visualization in living cells and organisms like zebrafish. rsc.orgrsc.org
For instance, a turn-on fluorescent probe derived from dehydroabietic acid was designed to detect bisulfite (HSO₃⁻). rsc.org This probe exhibited a rapid response, a nanomolar detection limit, and was successfully used for fluorescence imaging of HSO₃⁻ in the lysosomes of living cells. rsc.org Another multifunctional probe based on the DHA structure was developed to recognize Cu²⁺, Zn²⁺, and ClO⁻ ions, demonstrating different fluorescence responses for each analyte. rsc.org This probe also proved effective for bioimaging these ions in living cells and zebrafish, highlighting the versatility of DHA as a foundational structure for complex molecular sensors. rsc.org
| Probe Derivative | Target Analyte(s) | Key Features | Application | Reference |
|---|---|---|---|---|
| DBE (coupled with ethyl cyanoacetate moiety) | Bisulfite (HSO₃⁻) | Turn-on fluorescence, 3.2 nM detection limit, fast response (140 s) | Imaging in MCF-7 cells and zebrafish | rsc.org |
| CPS (coupled with 2,6-bis(1H-benzo[d]imidazol-2-yl)phenol fluorophore) | Cu²⁺, Zn²⁺, ClO⁻ | Multi-target detection, ratiometric response to Zn²⁺ and ClO⁻, short response time (15-20 s) | Bioimaging in living cells and zebrafish | rsc.org |
| Not specified | Fe³⁺, Hg²⁺ | Sensitive detection | Detection in cells | mdpi.com |
Role in Natural Product Discovery and Chemical Ecology Research
Dehydroabietic acid is a significant compound in the field of natural product chemistry and chemical ecology, primarily due to its origins and interactions in nature. nih.gov Traditionally known as a biomarker for conifer plants, its discovery in other organisms has opened new avenues of research. nih.govresearchgate.net
A pivotal discovery revealed that dehydroabietic acid and the related compound abietic acid are not exclusive to conifers but are also produced by a wide range of cyanobacteria. nih.gov This finding was significant because terpenes are more commonly associated with plants and fungi. nih.gov Dehydroabietic acid has been isolated from cyanobacterial strains and detected in phylogenetically diverse species from marine, estuarine, and inland environments. nih.gov The compound is found within the cyanobacterial cells and is also released into the culture medium. nih.govresearchgate.net
The function of dehydroabietic acid in these microorganisms is a key area of investigation. Research suggests it plays a role in chemical ecology, potentially as an allelochemical—a chemical that affects the growth and development of other organisms. researchgate.net Bioassays have shown that dehydroabietic acid can inhibit the growth of other cyanobacteria, such as the small coccoid cyanobacterium Synechococcus cf. nidulans. nih.govresearchgate.net This growth-inhibiting activity, coupled with its release into the environment, suggests that it may help the producing cyanobacteria compete for resources. researchgate.net The discovery of this diterpenoid in cyanobacteria has broadened the understanding of its ecological role beyond being just a defense metabolite in pine trees. nih.gov
Strategies for Structure-Activity Relationship (SAR) Studies via Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. gardp.orgdrugdesign.org Dehydroabietic acid, with its modifiable and stable structure, is an excellent template for SAR studies. nih.govnih.gov The primary strategy involves synthesizing a series of derivatives by modifying specific functional groups on the DHA core and then evaluating their biological activities. nih.govoncodesign-services.com
Researchers systematically alter parts of the dehydroabietic acid molecule, such as the C18 carboxyl group or positions on the aromatic ring, to create a library of related compounds. nih.govnih.govnih.gov For example, a series of DHA-chalcone hybrids were synthesized to perform SAR studies on their antiproliferative activity against breast cancer cell lines. nih.gov Similarly, novel dehydroabietic acid derivatives conjugated with acyl-thiourea peptide moieties have been created and tested as antitumor agents, with results showing potent cytotoxicity against several tumor cell lines. nih.gov
These studies help identify the key structural features responsible for a desired biological effect, such as anticancer, antibacterial, or antiviral activity. nih.govnih.govnih.gov By analyzing how the activity changes with different structural modifications, scientists can design more potent and selective compounds. gardp.orgnih.gov This systematic approach accelerates the development of new therapeutic agents and other bioactive molecules derived from this versatile natural product. nih.govoncodesign-services.com
| Compound Name |
|---|
| Dehydroabietic acid |
| Abietic acid |
| Dehydroabietic acid-[d2] |
| 5-FU (Fluorouracil) |
Q & A
Basic: What methodologies are recommended for synthesizing Dehydro Abietic Acid-[d2] in laboratory settings?
Dehydro Abietic Acid-[d2] is typically synthesized via catalytic dehydrogenation of abietic acid or its derivatives, using deuterated reagents to introduce stable isotopic labels. A common approach involves:
- Catalytic dehydrogenation : Activated carbon with basic surface properties (e.g., CGRAN-He) promotes dehydrogenation of abietic acid by eliminating acid functional groups, favoring isomerization pathways .
- Isotopic labeling : Deuterium incorporation can be achieved using D₂O or deuterated solvents during synthesis. Reaction conditions (temperature, pH) must be optimized to minimize side reactions like polymerization .
- Validation : Confirm deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR), comparing spectral peaks with non-deuterated analogs .
Basic: How can researchers distinguish Dehydro Abietic Acid-[d2] from its non-deuterated counterpart using spectroscopic techniques?
- Mass Spectrometry (MS) : The deuterated compound will exhibit a mass shift of +2 Da in molecular ion peaks (e.g., m/z 302 → 304). NIST reference data (ID 42609) for non-deuterated dehydroabietic acid provides a baseline for comparison .
- NMR : Deuterium incorporation reduces proton signals in specific regions (e.g., methyl or isopropyl groups). For example, the loss of proton signals near δ 0.8–1.2 ppm (characteristic of methyl groups) indicates successful labeling .
- Infrared Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) against C-H peaks (~2800–3000 cm⁻¹) .
Advanced: How do surface properties of catalysts influence the selectivity of Dehydro Abietic Acid-[d2] synthesis?
Catalyst surface chemistry critically impacts reaction pathways:
- Basic vs. Acidic Sites : Activated carbons with basic surfaces (e.g., CGRAN-He) enhance dehydrogenation by reducing competitive adsorption of reactants, whereas acidic sites promote undesired dimerization or polymerization .
- Thermodynamic Considerations : Using Joback’s method, calculate ΔG°f for intermediates (e.g., ΔG°f for dehydroabietic acid = -57.07 kJ/mol vs. -85.11 kJ/mol for abietic acid) to predict favorable pathways. Higher temperatures (e.g., >200°C) favor dehydrogenation over hydrogenation .
- Isotope Effects : Deuteration may alter reaction kinetics due to kinetic isotope effects (KIE), requiring adjustments in catalyst loading or reaction time .
Advanced: How should researchers address contradictions in catalytic conversion data for abietic acid derivatives?
Discrepancies in conversion yields or product ratios often arise from:
- Analytical Limitations : GC-MS may underestimate dehydroabietic acid-[d2] due to dimer/trimer formation. Corrected wt% calculations should account for polymerized byproducts using monomer molecular weights (~301 g/mol) .
- Competitive Adsorption : In catalytic systems, strong acid sites on activated carbon increase abietic acid adsorption but reduce conversion efficiency. Use adsorption isotherms to model competitive interactions .
- Reaction Pathway Validation : Combine experimental data with computational models (e.g., DFT-B3LYP/6-31+G~) to validate dehydrogenation vs. isomerization pathways. For example, DFT calculations can predict the stability of intermediates .
Basic: What are the best practices for quantifying Dehydro Abietic Acid-[d2] in complex matrices like biological samples?
- Sample Preparation : Use liquid-liquid extraction (LLE) with deuterated internal standards to correct for matrix effects. Optimize pH to isolate the carboxylic acid group .
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water (0.1% formic acid) for improved peak resolution .
- Quantitative MS : Use selected ion monitoring (SIM) for m/z 304 (deuterated) and 302 (non-deuterated), ensuring a linear calibration curve (R² > 0.99) across expected concentrations .
Advanced: How can computational methods improve the design of experiments for studying isotopic effects in Dehydro Abietic Acid-[d2]?
- Thermodynamic Modeling : Apply the van’t Hoff equation to estimate equilibrium constants (K) at varying temperatures. For example, K for dehydrogenation increases with temperature due to positive ΔS values .
- Molecular Dynamics (MD) : Simulate deuterium’s impact on molecular conformation and stability. Compare energy minima between deuterated and non-deuterated forms using Hartree-Fock or DFT-B3LYP methods .
- Sensitivity Analysis : Use software like ChemBioOffice to predict isotopic effects on reaction rates, guiding catalyst selection and deuteration efficiency .
Basic: What are the key stability considerations when storing Dehydro Abietic Acid-[d2] for long-term studies?
- Temperature : Store at -20°C in amber vials to prevent thermal degradation or photoisomerization .
- Moisture Control : Use desiccants to avoid hydrolysis of the carboxylic acid group.
- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the deuterated structure .
Advanced: How can researchers resolve discrepancies between experimental and computational data for Dehydro Abietic Acid-[d2]?
- Error Source Identification : Compare DFT-calculated vibrational frequencies (e.g., B3LYP/6-31+G~) with experimental IR spectra to identify mismatches in functional group assignments .
- Refinement of Models : Adjust basis sets or include solvent effects in computational models to better align with experimental ΔG°f values .
- Cross-Validation : Use multiple techniques (e.g., MS, NMR, XRD) to verify structural predictions and isotopic labeling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
